molecular formula C13H8ClN3O2 B1517596 6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid CAS No. 1020945-76-9

6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid

Cat. No.: B1517596
CAS No.: 1020945-76-9
M. Wt: 273.67 g/mol
InChI Key: ASJHIOLVWADSEY-UHFFFAOYSA-N
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Description

6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid is a chemical compound characterized by its benzodiazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid typically involves the following steps:

  • Benzodiazole Formation: The benzodiazole ring is formed through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

  • Chlorination: The pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus oxychloride.

  • Coupling Reaction: The benzodiazole and chloropyridine units are coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles like amines, alcohols, and thiols, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and hydrocarbons.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antibacterial, or anticancer agent. Industry: It is utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the application but often involves binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways.

Comparison with Similar Compounds

  • 6-(1H-1,3-benzodiazol-1-yl)pyridin-3-amine

  • 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine

  • (1H-1,3-benzodiazol-1-yl)methanol

Uniqueness: Unlike its similar compounds, 6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid features a chlorinated pyridine ring, which imparts distinct chemical properties and reactivity.

This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential in medicine and other fields continues to be explored, promising new discoveries and innovations.

Properties

IUPAC Name

6-(benzimidazol-1-yl)-3-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2/c14-8-5-6-11(16-12(8)13(18)19)17-7-15-9-3-1-2-4-10(9)17/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJHIOLVWADSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC(=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid
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6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid
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6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid
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6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid
Reactant of Route 5
6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid
Reactant of Route 6
6-(1H-1,3-benzodiazol-1-yl)-3-chloropyridine-2-carboxylic acid

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